3-cyclopropyl-6-fluoro-2-methylpyridine
Description
Properties
CAS No. |
2624132-16-5 |
|---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation at Positions 3 and 6
A common approach involves introducing halogen atoms at specific positions to enable subsequent cross-coupling reactions. For example, 2-methylpyridine can undergo nitration at the 3-position using fuming nitric acid in sulfuric acid (yielding 3-nitro-2-methylpyridine). Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is then converted to a diazonium salt using NaNO₂/HBF₄ at 0–5°C. Fluorination at the 6-position is achieved via a Balz-Schiemann reaction, where the diazonium salt is treated with fluoroboric acid (HBF₄), releasing nitrogen gas and substituting the amine with fluorine.
The resulting 6-fluoro-2-methylpyridine-3-amine undergoes diazotization and iodination to introduce iodine at position 3. This intermediate participates in a Suzuki-Miyaura coupling with cyclopropylboronic acid, employing Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system. Yields for this step range from 65–78%, depending on the purity of the boronic acid and reaction temperature (typically 80–100°C).
Direct Cyclopropylation via Ullmann Coupling
An alternative pathway employs 3-bromo-6-fluoro-2-methylpyridine as a starting material. Bromination at position 3 is achieved using PBr₃ in acetic acid under reflux. The Ullmann coupling reaction with cyclopropylamine in the presence of CuI and 1,10-phenanthroline at 120°C in DMF facilitates C–N bond formation, yielding the target compound with 55–60% efficiency. This method avoids boronic acid synthesis but requires rigorous exclusion of moisture to prevent side reactions.
Cyclopropanation of Prefunctionalized Pyridines
Vinyl Intermediate Formation and Simmons-Smith Reaction
Starting with 3-vinyl-6-fluoro-2-methylpyridine , cyclopropanation is achieved using the Simmons-Smith reagent (CH₂I₂/Zn-Cu). The vinyl group is introduced via Heck coupling between 3-bromo-6-fluoro-2-methylpyridine and ethylene gas under Pd(OAc)₂ catalysis. Cyclopropanation proceeds with 70–85% yield, though steric hindrance from the adjacent methyl group can reduce efficiency by 15–20%.
Ring-Closing Metathesis (RCM)
A less conventional approach involves RCM of diene precursors. For example, 3-allyl-6-fluoro-2-methylpyridine is treated with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, forming a cyclopropane ring via carbene insertion. While elegant, this method suffers from low yields (30–45%) due to competing polymerization and catalyst deactivation.
Direct Fluorination and Cyclopropylation
Electrophilic Cyclopropylation
Electrophilic cyclopropane sources like trimethylcyclopropylammonium iodide react with lithiated pyridines. 6-Fluoro-2-methylpyridine is deprotonated at position 3 using LDA at –78°C, followed by quenching with the cyclopropane electrophile. Yields are moderate (50–60%), with side products arising from competing nucleophilic attack at other positions.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki Coupling | 3-iodo-6-fluoro-2-methylpyridine | Diazotization, Suzuki coupling | 65–78 | High regioselectivity | Multi-step, boronic acid synthesis |
| Ullmann Coupling | 3-bromo-6-fluoro-2-methylpyridine | Ullmann coupling | 55–60 | Avoids boronic acids | Moisture-sensitive conditions |
| Simmons-Smith Reaction | 3-vinyl-6-fluoro-2-methylpyridine | Heck coupling, cyclopropanation | 70–85 | Single-step cyclopropanation | Requires diene precursor |
| Halex Reaction | 3-cyclopropyl-6-chloro-2-methylpyridine | Halogen exchange | >90 | Scalable, high purity | Requires chlorinated precursor |
Optimization and Industrial Considerations
Catalyst Selection
Palladium-based catalysts (e.g., Pd(PPh₃)₄) remain superior for cross-coupling reactions, though nickel catalysts (e.g., NiCl₂(dppp)) offer cost advantages for large-scale production. Ligand design, particularly bulky phosphines, enhances selectivity in Ullmann couplings.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-fluoro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Bu4N+F−, AlF3, CuF2
Catalysts: Palladium catalysts for coupling reactions
Solvents: DMF, DMSO, and other polar aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
3-cyclopropyl-6-fluoro-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of herbicides and pesticides due to its biological activity.
Materials Science: It can be utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Table 1: Key Properties of Pyridine Derivatives
*Abbreviated for clarity; †,‡: Molecular weights inferred from catalog data.
Substituent Effects and Functional Group Analysis
Cyclopropyl vs. Bulky Protective Groups
- The target compound’s cyclopropyl group introduces moderate steric hindrance and ring strain, which may enhance binding specificity in biological targets. In contrast, the tert-butyldimethylsilyloxy group in compounds significantly increases molecular weight (297.4 g/mol vs. 151.19 g/mol) and hydrophobicity, likely reducing aqueous solubility .
Fluorine vs. Cyano Groups Both fluorine (target compound) and cyano () groups are electron-withdrawing, but the cyano group exerts a stronger inductive effect. This difference may alter the pyridine ring’s reactivity in nucleophilic substitution or coupling reactions .
Methyl vs.
Analytical Methodologies
The LC/MS conditions described in for a fluorinated furopyridine derivative (Waters Acquity UPLC BEH C18 column, 10 mM ammonium acetate mobile phase) suggest that similar high-resolution chromatographic techniques are applicable for characterizing this compound . Retention times and mass spectral profiles would vary based on substituent-induced polarity differences.
Q & A
Basic: What are the optimal synthetic routes for 3-cyclopropyl-6-fluoro-2-methylpyridine in laboratory settings?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Cyclopropanation : Introduce the cyclopropyl group via transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction using cyclopropylboronic acid) .
Fluorination : Utilize fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to substitute hydroxyl or nitro groups at the 6-position .
Methylation : Methylate the 2-position using methyl halides (e.g., CH₃I) under basic conditions or via palladium-catalyzed C–H activation .
Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization for high-purity isolation .
Key Considerations : Monitor reaction intermediates using TLC and optimize temperature to avoid side reactions (e.g., ring-opening of cyclopropane) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of spectroscopic methods ensures accurate structural elucidation:
- ¹H/¹³C NMR : Identify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- ¹⁹F NMR : Confirm fluorination (typical δ -110 to -160 ppm for aromatic fluorine) .
- GC-MS : Verify molecular weight (M⁺ peak at m/z 179.2) and purity .
- IR Spectroscopy : Detect functional groups (e.g., C–F stretch at 1200–1300 cm⁻¹) .
Validation : Cross-reference data with computational predictions (e.g., PubChem’s 3D conformer models) .
Advanced: How do the electronic effects of the cyclopropyl group influence the reactivity of the pyridine ring?
Methodological Answer:
The cyclopropyl group exhibits a unique conjugation effect ("cyclopropyl–π interaction") that modulates electron density:
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Cyclopropyl withdraws electrons via hyperconjugation, activating the ring for electrophilic substitution at the 4-position .
- Comparative Studies : Contrast with methyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups using Hammett σ values .
Experimental Validation : Measure reaction rates for halogenation or nitration to quantify substituent effects .
Advanced: What methodologies enable regioselective substitution at specific positions of this compound?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups : Install temporary groups (e.g., sulfonyl in 3-methylsulfonylpyridine derivatives) to steer reactions to the 4-position .
- Meta-Directing Effects : Leverage fluorine’s meta-directing influence for electrophilic substitution .
- Catalytic Systems : Use Pd/ligand complexes (e.g., XPhos) for C–H functionalization at sterically accessible sites .
Case Study : Chlorination with NCS (N-chlorosuccinimide) under Lewis acid catalysis (FeCl₃) yields 4-chloro derivatives selectively .
Advanced: How can computational chemistry predict the biological activity of this compound derivatives?
Methodological Answer:
Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with high binding affinity (ΔG < -8 kcal/mol) .
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
QSAR Models : Corrogate substituent effects (e.g., cyclopropyl size, fluorine electronegativity) with bioactivity using partial least squares regression .
Validation : Confirm predictions with in vitro kinase inhibition assays (IC₅₀ values) .
Advanced: What strategies resolve contradictions in reported reaction yields for similar pyridine derivatives?
Methodological Answer:
Address discrepancies through systematic optimization:
Variable Screening : Use Design of Experiments (DoE) to test catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMF vs. THF), and temperatures (60°C vs. 100°C) .
Statistical Analysis : Apply ANOVA to identify critical factors (e.g., solvent polarity accounts for 40% yield variation) .
Mechanistic Studies : Probe intermediates via in situ IR or NMR to detect side reactions (e.g., cyclopropane ring-opening) .
Reproducibility : Publish detailed protocols with exact molar ratios and purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
